molecular formula C20H21N5O2 B2947553 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2199814-03-2

2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2947553
CAS No.: 2199814-03-2
M. Wt: 363.421
InChI Key: KBIYLTHKTCYJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a fused pyrano[4,3-b]pyridine core with a carbonitrile group at position 2. Key structural elements include:

  • Azetidine ring: Substituted at position 3 with a (3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl group.
  • Carbonitrile functionality: A common pharmacophore in medicinal chemistry, often enhancing binding affinity and modulating electronic properties.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c21-8-15-7-16-12-27-6-5-17(16)22-20(15)24-9-13(10-24)11-25-19(26)4-3-18(23-25)14-1-2-14/h3-4,7,13-14H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYLTHKTCYJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available literature and studies.

Molecular Information

  • IUPAC Name: 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Molecular Formula: C18H22N4O3
  • Molecular Weight: 342.3923 g/mol
  • CAS Number: Not specified in the search results.

Structural Representation

The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activities. The presence of the pyridine and azetidine rings is notable for their roles in pharmacological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to the target compound. For instance, derivatives of 1,3,4-oxadiazoline have shown significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that similar structural motifs in the target compound may confer antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar compounds, cytotoxic effects were observed at varying concentrations. For example, some derivatives exhibited increased cell viability in L929 normal cell lines at lower concentrations, while higher concentrations led to cytotoxicity .

Table 2: Cytotoxicity Results

Dose (µM)Cell Viability (%)
20068
15075
10092
5097
25103

The mechanism underlying the biological activity of these compounds often involves interaction with specific cellular targets or pathways. The presence of functional groups such as carbonitrile and oxo-pyridazine may influence gene expression related to biofilm formation and bacterial resistance mechanisms .

Case Study: Synthesis and Evaluation of Related Compounds

A study synthesized various derivatives of oxadiazoline and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with some compounds outperforming traditional antibiotics like ciprofloxacin . This highlights the potential for developing new therapeutics based on structural analogs of the target compound.

Case Study: Pharmacological Screening

In another study focusing on similar structures, compounds were screened for their ability to inhibit key enzymes involved in bacterial metabolism. The results suggested that modifications in the molecular structure could enhance inhibitory activity .

Comparison with Similar Compounds

Structural Analogues with Pyranopyrazole Cores

Compound 3s :

  • Structure: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ().
  • Key Differences: Replaces the azetidine-pyridazine substituent with a 2-chlorophenyl group. Contains an amino group and methoxy substituent, which may enhance solubility but reduce metabolic stability compared to the cyclopropyl group.
  • Synthesis : Multi-component reaction (yield: 80%), highlighting efficient methodology for fused systems .

Compound 3t :

  • Structure: 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile ().
  • Comparison: Lacks the pyridazine moiety but shares the pyrano-pyrazole-carbonitrile scaffold. The 4-chlorophenyl group may improve lipophilicity, whereas the target compound’s azetidine could enhance conformational rigidity .

Pyrimidine and Thiazolo-Pyridine Derivatives

Benzylidinehydrazinyl Pyrimidines :

  • Structure : 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile ().
  • Key Differences: Pyrimidine core vs. pyrano-pyridine in the target compound.
  • Synthesis : Glacial acetic acid-mediated condensation (yields: 68–85%) .

Thiazolo[3,2-a]pyridine Derivatives (11a,b) :

  • Structure : E.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().
  • Comparison : Incorporates a thiazolo ring and dioxo groups, differing in electronic properties. The furan substituent may confer redox activity absent in the target compound.
  • Melting Point: 243–246°C (higher than pyranopyrazoles in ), suggesting greater crystallinity due to aromatic stacking .

Pyridazine and Imidazo-Pyridine Analogues

Pyridazine Derivatives () :

  • Structure : 6-(5-Chloropyridin-2-yl)-5-(4-methylpiperazine-1-yl)carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
  • Comparison : Shares the 6-oxo-pyridazine group but includes a chloropyridine substituent. The piperazine moiety may improve solubility, whereas the target compound’s cyclopropyl group enhances steric hindrance .

Tetrahydroimidazo[1,2-a]pyridines () :

  • Structure: E.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Comparison : Nitrophenyl and phenethyl groups introduce strong electron-withdrawing effects, contrasting with the target compound’s neutral cyclopropyl group.
  • Synthesis : One-pot two-step reactions (yields: 51–55%), demonstrating modular approaches for complex heterocycles .

Data Table: Key Properties of Analogues

Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Key Features
Target Compound Pyrano[4,3-b]pyridine Azetidine, cyclopropyl-pyridazine Not reported High rigidity, metabolic stability
Pyranopyrazole (3s) Pyrano[2,3-c]pyrazole 2-Chlorophenyl, methoxy 170.7–171.2 80 Amino group enhances solubility
Thiazolo-pyrimidine (11a) Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, furan 243–246 68 Aromatic stacking, redox activity
Benzylidinehydrazinyl (4a-j) Pyrimidine Hydrazinyl, isobutyl Not reported 68–85 Planar geometry, moderate yields
Tetrahydroimidazo-pyridine Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl 215–269 51–55 Electron-withdrawing groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.